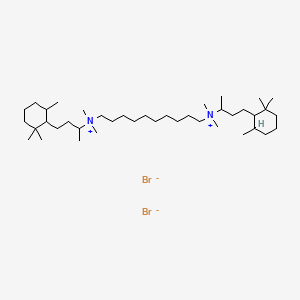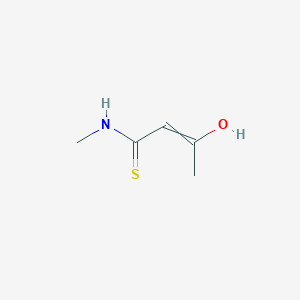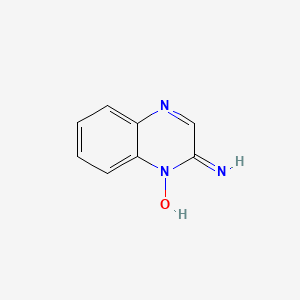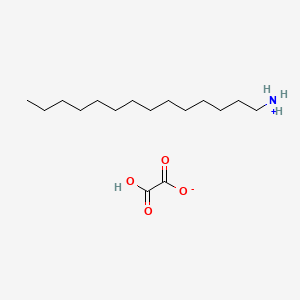
Tetradecylamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetradecylamine oxalate can be synthesized through a straightforward acid-base reaction. The process involves the neutralization of tetradecylamine with oxalic acid. The reaction is typically carried out in an organic solvent such as ethanol or methanol. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Ethanol or methanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Reactants: Tetradecylamine and oxalic acid.
Solvent: Industrial-grade ethanol or methanol.
Equipment: Large-scale reactors with temperature control.
Purification: Filtration and recrystallization to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Tetradecylamine oxalate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The oxalate component can be reduced under specific conditions.
Substitution: The amine group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of tetradecylamine N-oxide.
Reduction: Formation of reduced oxalate derivatives.
Substitution: Formation of substituted tetradecylamine derivatives.
Applications De Recherche Scientifique
Tetradecylamine oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of tetradecylamine oxalate involves its interaction with molecular targets through its amine and oxalate groups. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, while the oxalate group can chelate metal ions. These interactions can influence cellular processes and biochemical pathways, making this compound a valuable tool in research.
Comparaison Avec Des Composés Similaires
Dodecylamine oxalate: Similar structure but with a shorter alkyl chain.
Hexadecylamine oxalate: Similar structure but with a longer alkyl chain.
Octadecylamine oxalate: Similar structure but with an even longer alkyl chain.
Uniqueness: Tetradecylamine oxalate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in forming stable emulsions.
Propriétés
Numéro CAS |
88872-16-6 |
|---|---|
Formule moléculaire |
C16H33NO4 |
Poids moléculaire |
303.44 g/mol |
Nom IUPAC |
2-hydroxy-2-oxoacetate;tetradecylazanium |
InChI |
InChI=1S/C14H31N.C2H2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;3-1(4)2(5)6/h2-15H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
OYIFGIZOXSGNCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC[NH3+].C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
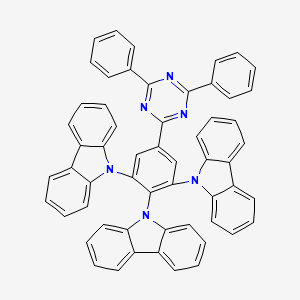
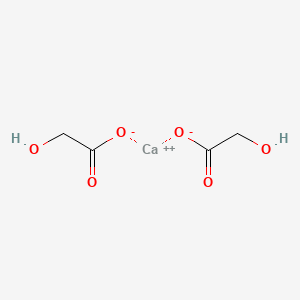
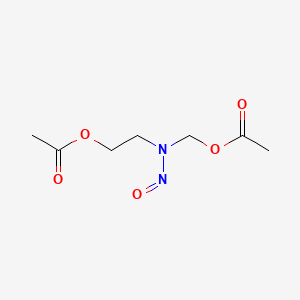
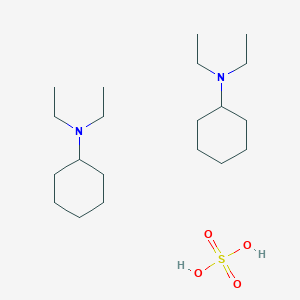
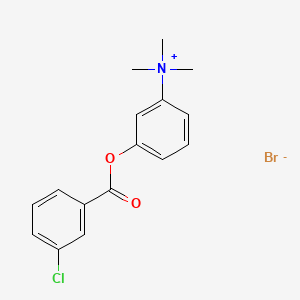
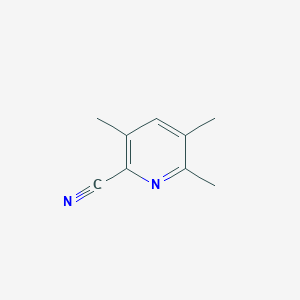
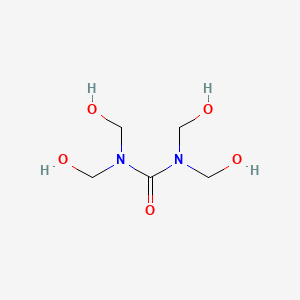

![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
